2-chloro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
2-Chloro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a benzene sulfonamide derivative featuring a pyridazine core substituted with a 4-methylpiperidin-1-yl group at the 6-position and a 2-chlorobenzenesulfonamide moiety attached via a phenyl linker. The synthesis of such compounds typically involves coupling reactions between substituted pyridazines and sulfonamide-bearing aryl groups, as evidenced by methodologies described in related studies .
The 4-methylpiperidin-1-yl group may enhance metabolic stability compared to unsubstituted piperidine analogs , while the chlorine atom on the benzene ring could influence electronic properties and binding interactions.
Properties
IUPAC Name |
2-chloro-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2S/c1-16-12-14-27(15-13-16)22-11-10-20(24-25-22)17-6-8-18(9-7-17)26-30(28,29)21-5-3-2-4-19(21)23/h2-11,16,26H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZXSBCVNKDLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the piperidine moiety, and the final sulfonamide formation. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazine ring is formed through a cyclization reaction.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyridazine intermediate.
Sulfonamide Formation: The final step involves the reaction of the pyridazine-piperidine intermediate with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Common techniques include continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfonamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-chloro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with target proteins, while the pyridazine and piperidine rings provide additional binding interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Molecular Properties
Impact of Substituents on Physicochemical Properties
Pyridazine Substituents: The 4-methylpiperidin-1-yl group in the target compound increases steric bulk and lipophilicity compared to the unsubstituted piperidin-1-yl group in the analog from . This substitution may improve membrane permeability and reduce metabolic oxidation .
Benzene Sulfonamide Modifications: The electron-withdrawing chlorine atom in the target compound may enhance hydrogen-bonding interactions compared to the electron-donating ethoxy group in G620-0710 .
Molecular Weight and Solubility :
- The target compound (MW 454.96) falls within the acceptable range for drug-like molecules (<500 Da). Larger analogs, such as those with trifluoromethyl or ethoxy groups (MW ~470–476), may face challenges in solubility, as indicated by higher molecular weights .
Biological Activity
2-chloro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a sulfonamide moiety, a pyridazine ring, and a piperidine fragment, which contribute to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C22H23ClN4O2S
- Molecular Weight : 443 g/mol
- IUPAC Name : this compound
The presence of the chloro group enhances the compound's electrophilic character, making it suitable for nucleophilic substitution reactions. The sulfonamide group is particularly noted for its pharmacological significance, including antibiotic activity and enzyme inhibition.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes. The sulfonamide moiety can mimic natural substrates, effectively blocking active sites and disrupting normal biological processes. Notably, it has shown potential as an inhibitor of tyrosine kinases , which play crucial roles in various signaling pathways associated with cancer and other diseases.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Cardiovascular Effects :
A study investigated the impact of various sulfonamide derivatives, including related compounds, on perfusion pressure using isolated rat heart models. Results indicated that certain derivatives significantly decreased perfusion pressure and coronary resistance, suggesting potential cardiovascular benefits . -
Enzyme Interaction Studies :
The compound's interaction with enzymes was evaluated through docking studies, revealing strong hydrogen bonding capabilities with target proteins. These interactions are crucial for understanding how the compound modulates enzyme activity and could lead to therapeutic applications in treating diseases linked to enzyme dysregulation.
Pharmacokinetics
Pharmacokinetic parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical evaluations using tools like SwissADME have indicated favorable permeability characteristics that could enhance its therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
